

Solubility Profile of Ceftriaxone Sodium Hydrate in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Ceftriaxone sodium hydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **ceftriaxone sodium hydrate** in various organic solvents. The information presented herein is critical for professionals in drug development and formulation, as understanding the solubility of an active pharmaceutical ingredient (API) is fundamental for designing effective dosage forms, optimizing crystallization processes, and ensuring bioavailability. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of ceftriaxone sodium is a key parameter influencing its formulation and delivery. The following table summarizes the mole fraction solubility of ceftriaxone disodium in several organic solvents at various temperatures, as reported by Zhang et al. (2005). The data indicates that the solubility of ceftriaxone disodium generally increases with rising temperature. [1] Among the solvents tested, solubility is highest in formamide and lowest in acetone.[1]

Temperature (K)	Acetone (x 10 ³)	Methanol (x 10 ³)	Ethanol (x 10 ³)	N,N-Dimethylformamide (x 10 ³)	Formamide (x 10 ³)
278	0.011	1.35	0.041	0.55	2.85
283	0.014	1.57	0.052	0.69	3.41
288	0.018	1.83	0.065	0.86	4.08
293	0.023	2.14	0.081	1.08	4.88
298	0.029	2.50	0.101	1.35	5.83
303	0.036	2.92	0.126	1.69	6.96
308	0.045	3.42	0.157	2.11	8.30
313	0.056	4.00	0.195	2.62	9.88
318	0.070	4.67	0.242	3.25	11.75

Data sourced from Zhang, C., Wang, J., & Wang, Y. (2005). Solubility of Ceftriaxone Disodium in Acetone, Methanol, Ethanol, N,N-Dimethylformamide, and Formamide between 278 and 318 K. *Journal of Chemical & Engineering Data*, 50(5), 1757–1760.[1]

Qualitative solubility information from various sources indicates that **ceftriaxone sodium hydrate** is sparingly soluble in ethanol and very slightly soluble in methanol.[2][3] It is also described as sparingly soluble in DMSO.[4]

Experimental Protocols

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. The quantitative data presented above was obtained using an isothermal method coupled with a laser monitoring observation technique to determine the mole fraction concentration.[1] While the specific operational parameters from the original study are not publicly available, a generalized protocol for such a determination is outlined below.

General Protocol for Isothermal Solubility Determination

This protocol describes a common procedure for determining the equilibrium solubility of a compound in a solvent at a constant temperature.

1. Materials and Apparatus:

- **Ceftriaxone Sodium Hydrate** (of known purity)
- Organic Solvents (analytical grade)
- Jacketed glass vessel with a magnetic stirrer
- Thermostatic water bath for temperature control
- Laser monitoring system for observing the dissolution of solid particles
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector for concentration analysis

2. Procedure:

- **Sample Preparation:** A known mass of the organic solvent is placed into the jacketed glass vessel. The temperature of the vessel is maintained at the desired setpoint by circulating water from the thermostatic bath.
- **Equilibration:** A small, accurately weighed amount of **ceftriaxone sodium hydrate** is added to the solvent while stirring. The laser monitoring system is used to observe the solid particles in the solution. The disappearance of the solid phase indicates complete dissolution. This process is repeated by adding small increments of the solute until the solid phase no longer dissolves, indicating that the solution is saturated.
- **Equilibrium Confirmation:** The saturated solution is stirred for a prolonged period (typically several hours) to ensure that equilibrium is reached. The laser monitoring system can help in observing that no further dissolution occurs over time.
- **Sample Withdrawal and Analysis:** Once equilibrium is confirmed, a sample of the supernatant is withdrawn using a syringe filter to remove any undissolved solid particles.

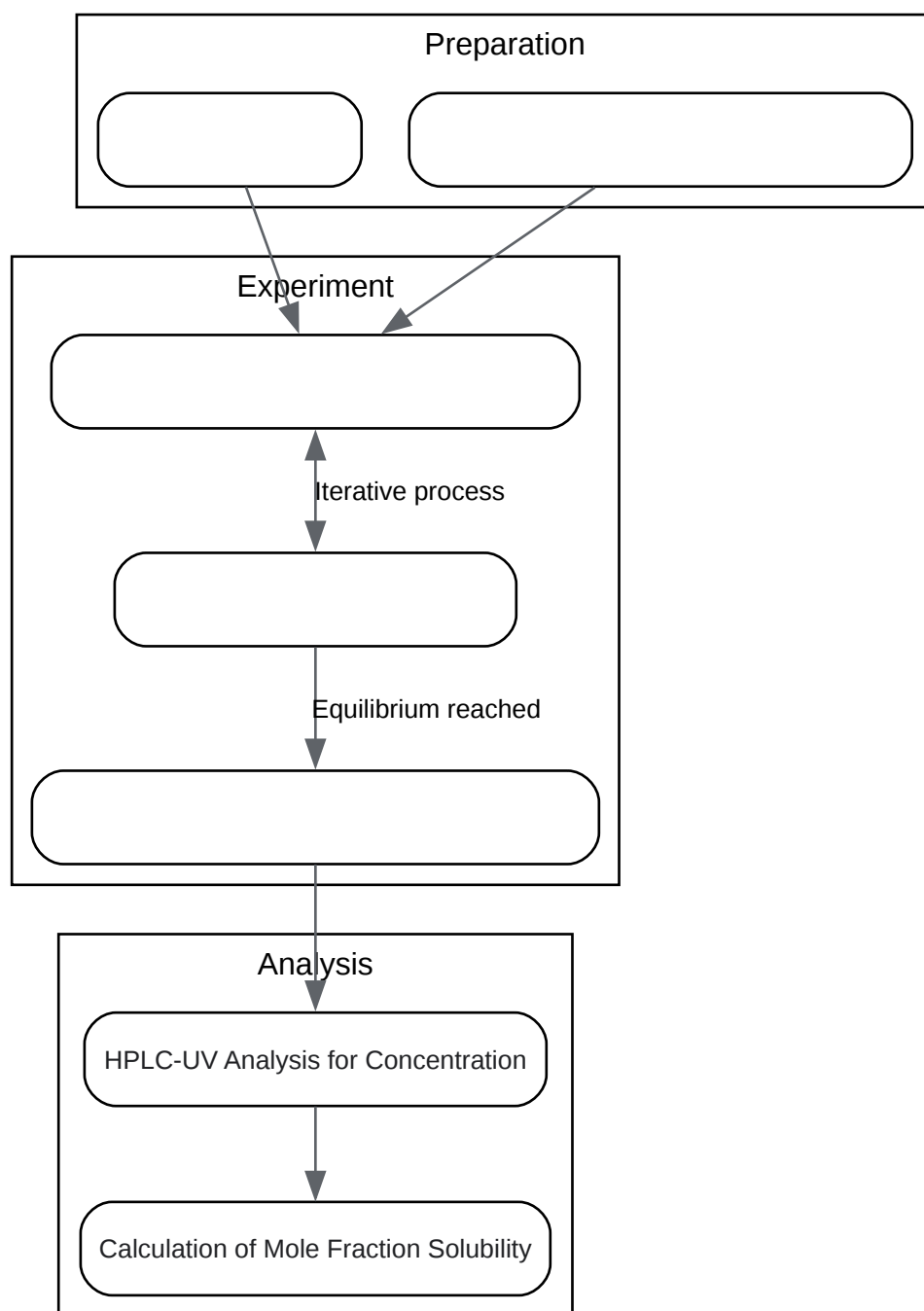
- **Concentration Determination:** The concentration of ceftriaxone sodium in the filtered sample is determined using a validated analytical method, typically reverse-phase HPLC with UV detection. A calibration curve is prepared using standard solutions of ceftriaxone sodium of known concentrations.
- **Data Calculation:** The mole fraction solubility is calculated from the determined concentration of ceftriaxone sodium in the saturated solution.

3. HPLC Conditions for Ceftriaxone Sodium Analysis (Representative Example):

- **Column:** C18 column (e.g., 4.6 x 150mm, 5 μ m)
- **Mobile Phase:** A mixture of a buffer (e.g., disodium hydrogen phosphate) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 65:35 v/v), with the pH adjusted (e.g., to 4.3 with orthophosphoric acid).[3]
- **Flow Rate:** 1.0 mL/min[3]
- **Detection:** UV spectrophotometer at a wavelength of approximately 242 nm.[3]
- **Injection Volume:** 20 μ L[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of **ceftriaxone sodium hydrate**.



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Workflow for Solubility Determination

In conclusion, this guide provides essential data and procedural insights into the solubility of **ceftriaxone sodium hydrate** in organic solvents. The provided information is intended to

support researchers and formulation scientists in their efforts to develop and optimize drug products containing this important antibiotic.

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